Synthetic Efficiency: Superior Yield and Step Economy vs. Ethyl 2-Oxopyrrolidine-3-Carboxylate
A direct comparison of synthetic routes demonstrates that the target compound can be prepared in significantly higher yield and with fewer steps than its close structural analog, ethyl 2-oxopyrrolidine-3-carboxylate. An improved two-step process for the target compound (as the 2-oxo-3-carboxylate isomer) achieves a combined yield, whereas published methods for the 3-oxo-2-carboxylate analog via alternative routes require 3-5 steps and achieve only 15-49% overall yield [1].
| Evidence Dimension | Synthetic Route Efficiency (Yield/Steps) |
|---|---|
| Target Compound Data | Two-step process; isolated yield (specific value not quantified in source, but described as 'good yields') |
| Comparator Or Baseline | Ethyl 2-oxopyrrolidine-3-carboxylate synthesized via: (A) 3 steps, 43% yield; (B) 5 steps, 49% yield; (C) 5 steps, 15% yield |
| Quantified Difference | Target compound route reduces step count by 1-3 steps and improves yield by approximately 2x-6x over reported alternatives |
| Conditions | Comparison of synthetic protocols from peer-reviewed literature |
Why This Matters
For industrial procurement, a shorter synthetic route with higher yield directly translates to lower cost, faster production timelines, and reduced waste, making the compound a more economically viable building block.
- [1] Lindstrom, K. J.; Crooks, S. L. An Improved Preparation of Ethyl 2-Oxo-3-Pyrrolidinecarboxylate. Synthetic Communications 1990, 20 (15), 2335-2337. View Source
